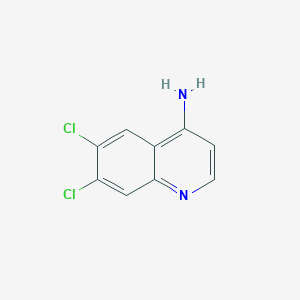

4-Amino-6,7-dichloroquinoline

Übersicht

Beschreibung

4-Amino-6,7-dichloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the 4-position and chlorine atoms at the 6 and 7 positions on the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6,7-dichloroquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the selective substitution at the 4-position. For example, 4,7-dichloroquinoline can be treated with an excess of ammonia in a solvent such as ethanol at elevated temperatures to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of 7-chloro-4-hydroxyquinoline using phosphorus oxychloride to obtain 4,7-dichloroquinoline, which is then subjected to nucleophilic substitution with ammonia .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-6,7-dichloroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinoline derivatives with altered oxidation states.

Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases and other condensation products.

Common Reagents and Conditions:

Nucleophilic Substitution: Ammonia or primary amines in solvents like ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products:

Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

Oxidized or Reduced Quinoline Compounds: Resulting from oxidation or reduction reactions.

Schiff Bases and Condensation Products: Formed through reactions with aldehydes and ketones.

Wissenschaftliche Forschungsanwendungen

4-Amino-6,7-dichloroquinoline is a chemical compound belonging to the 4-aminoquinoline class. Recognized for its diverse biological activities, it is of interest in medicinal chemistry and pharmacology. This compound has applications spanning from medicinal chemistry to biological studies, showcasing its versatility in scientific research.

Scientific Research Applications

This compound and its derivatives have exhibited antimicrobial activity against various bacterial and fungal strains. The compound is also used in studies related to the inhibition of protein synthesis and other cellular processes.

Medicinal Chemistry

This compound serves as a precursor in synthesizing antimalarial drugs like chloroquine and amodiaquine . It is used in a three-step synthetic route involving a Mannich reaction, substitution with 4,7-dichloroquinoline, and rehydration . A cost-competitive process for producing 4,7-dichloroquinoline has also been reported, using a four-step process from meta-chloroaniline .

Antimalarial Agent

This compound demonstrates antimalarial properties by inhibiting heme polymerase in Plasmodium species, leading to the accumulation of toxic heme within the parasite and ultimately causing cell death.

Several research groups have developed short-chain analogs of 4-aminoquinoline that are effective against chloroquine-resistant strains . Studies on 4-aminoquinoline derivatives with reduced side chain amide bonds aim to increase in vivo stability and have shown high in vitro potency against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum .

A novel 4-aminoquinoline derivative, [( S)-7-chloro- N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate], has demonstrated curative activity against chloroquine-resistant malaria parasites and is under preclinical development as a blood schizonticidal agent .

Insecticidal Properties

A quinoline derivative, 4,7-dichloroquinoline, exhibits larvicidal and pupicidal properties against malarial and dengue vectors . It demonstrates significant growth inhibition of sensitive strains of Plasmodium falciparum, with IC50 values of 6.7 nM (CQ-s) and 8.5 nM (CQ-r) .

Antiviral Effects

Wirkmechanismus

The mechanism of action of 4-Amino-6,7-dichloroquinoline involves its interaction with biological targets such as heme in the malaria parasite. The compound inhibits the polymerization of heme into hemozoin, a detoxification process essential for the survival of the parasite. This leads to the accumulation of toxic heme, causing the death of the parasite . Additionally, the compound may interfere with DNA and RNA synthesis, further contributing to its antimalarial and antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution patterns.

Amodiaquine: Another antimalarial drug with a 4-aminoquinoline structure.

Piperaquine: A bisquinoline antimalarial drug with structural similarities to 4-Amino-6,7-dichloroquinoline.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution at the 6 and 7 positions enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for developing new antimalarial and antimicrobial agents .

Biologische Aktivität

4-Amino-6,7-dichloroquinoline is a compound belonging to the 4-aminoquinoline class, which is recognized for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, making it a subject of interest for various therapeutic applications, including antimalarial, anticancer, and antimicrobial activities.

Antimalarial Activity

This compound has demonstrated potent antimalarial properties. Its mechanism primarily involves the inhibition of heme polymerase in Plasmodium species, which causes the accumulation of toxic heme within the parasite. This leads to cell death and effectively combats malaria infections.

Table 1: Antimalarial Activity Data

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways and influencing gene expression related to cell growth and survival. For instance, in HuT78 cells (a type of lymphoma), treatment with this compound resulted in significant apoptotic effects, with a notable increase in early apoptosis markers .

Table 2: Anticancer Activity Data

| Cell Line | Treatment Concentration (μM) | Apoptosis Induction (%) | Reference |

|---|---|---|---|

| HuT78 | 12d (specific derivative) | 24.75 (early) | |

| MCF-7 (breast) | < 50 | Significant | |

| HCT-116 (colon) | < 50 | Significant |

Antimicrobial Activity

In addition to its antimalarial and anticancer effects, this compound exhibits antimicrobial properties against various bacterial and fungal strains. Its efficacy as an antimicrobial agent is attributed to its ability to interfere with microbial protein synthesis and disrupt cellular processes critical for microbial survival .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Heme Polymerase : This is crucial for its antimalarial activity.

- Apoptosis Induction : In cancer cells, it activates pro-apoptotic pathways while inhibiting anti-apoptotic signals.

- Protein Interaction : The compound interacts with various proteins involved in cellular signaling pathways, affecting cell growth and differentiation .

Pharmacokinetics

The pharmacokinetic properties of this compound are similar to those of other compounds in the 4-aminoquinoline class. It has been noted for its favorable profile regarding clinical efficacy and limited toxicity to host cells. The compound's absorption, distribution, metabolism, and excretion (ADME) characteristics are essential for its therapeutic applications .

Case Studies

Several studies have explored the biological activity of this compound:

- Antiproliferative Studies : A study evaluated the antiproliferative activity against various tumor cell lines. Results indicated that the compound significantly inhibited growth in leukemia and lymphoma cells compared to carcinoma cells .

- In Vitro Studies on Apoptosis : Research demonstrated that treatment with derivatives of this compound led to a marked increase in apoptotic cell populations in treated HuT78 cells compared to controls .

- Synthesis and Characterization : Investigations into new derivatives synthesized from this compound showed enhanced biological activities compared to the parent compound. These studies utilized various spectroscopic techniques for characterization .

Eigenschaften

IUPAC Name |

6,7-dichloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBRYIQQZDIPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589036 | |

| Record name | 6,7-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-94-2 | |

| Record name | 6,7-Dichloro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948292-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.